Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate
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Description
Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate (EFMC) is a cyclic compound that has attracted significant attention in the scientific community due to its potential applications in medicinal chemistry. EFMC is a versatile molecule that can be easily synthesized and modified, making it an ideal candidate for drug design and development.
Scientific Research Applications
Ester and Formyl Group Control in Cyclobutene Reactions
Research by Niwayama and Houk (1992) demonstrated the synthesis of Methyl 3-formylcyclobutene-3-carboxylate from commercially available cyclobutane-1,1-dicarboxylic acid. This study highlighted the competition between ester and formyl groups in controlling torquoselectivity during cyclobutene electrocyclic reactions. Thermolysis of the compound led to the formation of methyl (2H)-pyrane-5-carboxylate, confirming theoretical predictions about the electrocyclization process involving formyl-in and ester-out products of ring opening (Niwayama & Houk, 1992).
Synthesis and Polymerization
Drujon et al. (1993) explored the synthesis and polymerization of various alkyl 1-bicyclobutanecarboxylate monomers, including ethyl, isopropyl, and phenyl 1-bicyclobutanecarboxylate, derived from 1,1-cyclobutanedicarhoxylic acid. This study revealed that these bicyclobutanecarboxylates undergo free radical polymerization under different conditions, behaving similarly to their vinyl counterparts. The research highlighted the potential of these compounds in producing materials with excellent thermal stability and optical clarity, such as poly(methyl 1-bicyclobutanecarboxylate) (Drujon et al., 1993).
Oxidative Scission Reactions
Graziano et al. (1996) investigated the reaction of small-size cycloalkane rings with RuO4, focusing on the oxidative scission of ethyl 2,2-dimethoxycyclopropane-1-carboxylates and methyl 2,2,6,6-tetramethoxybicyclo[2.2.0]hexane-1-carboxylates. The study provided insights into regioselective scission processes in cycloalkanes, contributing to the understanding of oxidative reactions in organic synthesis (Graziano et al., 1996).
properties
IUPAC Name |
ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-3-12-8(11)9(6-10)4-7(2)5-9/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPOKGFOCQQOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=C)C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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